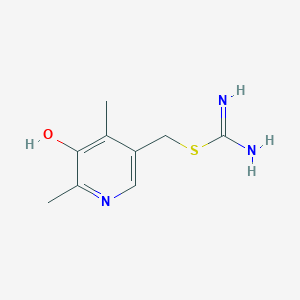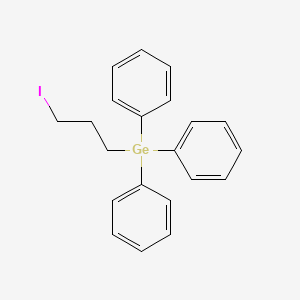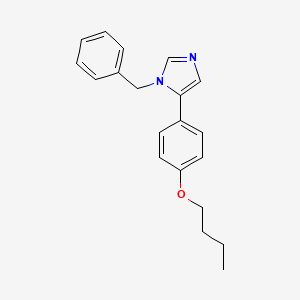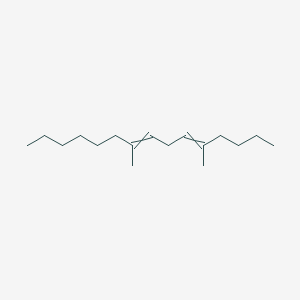![molecular formula C58H81P B12524022 2,2-Bis[3,3-bis(2,2-dicyclopropylcyclobutyl)cyclopentyl]-1-phenylphosphirane CAS No. 679437-95-7](/img/structure/B12524022.png)
2,2-Bis[3,3-bis(2,2-dicyclopropylcyclobutyl)cyclopentyl]-1-phenylphosphirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis[3,3-bis(2,2-dicyclopropylcyclobutyl)cyclopentyl]-1-phenylphosphirane is a complex organophosphorus compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by its intricate arrangement of cyclopropyl, cyclobutyl, and cyclopentyl groups, which contribute to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[3,3-bis(2,2-dicyclopropylcyclobutyl)cyclopentyl]-1-phenylphosphirane typically involves multi-step organic reactions. One common approach is the reaction of 1-phenylphosphirane with cyclopropyl and cyclobutyl derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis[3,3-bis(2,2-dicyclopropylcyclobutyl)cyclopentyl]-1-phenylphosphirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of substituted phosphirane derivatives .
Wissenschaftliche Forschungsanwendungen
2,2-Bis[3,3-bis(2,2-dicyclopropylcyclobutyl)cyclopentyl]-1-phenylphosphirane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of 2,2-Bis[3,3-bis(2,2-dicyclopropylcyclobutyl)cyclopentyl]-1-phenylphosphirane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique catalytic properties. Additionally, its structural features allow it to interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Bis(diphenylphosphinyl)buta-1,3-diene
- 3,4-Bis(diphenylphosphinyl)-2,5-dimethylhexa-2,4-diene
- Bis(2,4-di-tert-butylphenyl)phosphate
Uniqueness
2,2-Bis[3,3-bis(2,2-dicyclopropylcyclobutyl)cyclopentyl]-1-phenylphosphirane is unique due to its highly strained cyclopropyl and cyclobutyl groups, which impart distinct reactivity and stability compared to other similar compounds. Its ability to form stable complexes with metal ions and its potential biological activities further distinguish it from other organophosphorus compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
679437-95-7 |
|---|---|
Molekularformel |
C58H81P |
Molekulargewicht |
809.2 g/mol |
IUPAC-Name |
2,2-bis[3,3-bis(2,2-dicyclopropylcyclobutyl)cyclopentyl]-1-phenylphosphirane |
InChI |
InChI=1S/C58H81P/c1-2-4-47(5-3-1)59-36-58(59,45-22-28-52(34-45,48-24-30-54(48,37-6-7-37)38-8-9-38)49-25-31-55(49,39-10-11-39)40-12-13-40)46-23-29-53(35-46,50-26-32-56(50,41-14-15-41)42-16-17-42)51-27-33-57(51,43-18-19-43)44-20-21-44/h1-5,37-46,48-51H,6-36H2 |
InChI-Schlüssel |
CQWUCVVMCUEJOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2(CCC2C3(CCC(C3)C4(CP4C5=CC=CC=C5)C6CCC(C6)(C7CCC7(C8CC8)C9CC9)C1CCC1(C1CC1)C1CC1)C1CCC1(C1CC1)C1CC1)C1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate](/img/structure/B12523966.png)
![3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12523971.png)






![1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]-](/img/structure/B12524005.png)

![Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]-](/img/structure/B12524024.png)
![Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12524030.png)
